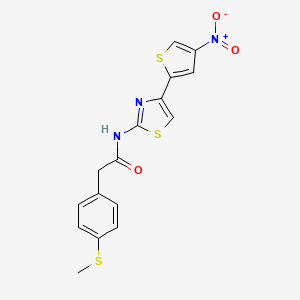

2-(4-(methylthio)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide

Description

Propriétés

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S3/c1-23-12-4-2-10(3-5-12)6-15(20)18-16-17-13(9-25-16)14-7-11(8-24-14)19(21)22/h2-5,7-9H,6H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLAOGSAXDRTPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(4-(methylthio)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is a complex organic molecule characterized by its thiazole and thiophen structures, along with a methylthio group. Its unique combination of functional groups suggests a potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features:

- Thiazole ring : Known for participating in nucleophilic substitutions and electrophilic reactions.

- Acetamide group : Capable of undergoing hydrolysis or acylation.

- Methylthio and nitro groups : These substitutions may enhance biological effects through mechanisms involving reactive oxygen species or interference with cellular signaling pathways.

The structural formula can be represented as follows:

Anticancer Activity

Research indicates that compounds similar to 2-(4-(methylthio)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide exhibit significant anticancer properties. In vitro studies have demonstrated activity against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cell lines. The MTT assay is commonly employed to evaluate cytotoxicity, revealing that derivatives can induce apoptosis in tumor cells, thus highlighting their therapeutic potential in oncology .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2a | A549 | 15.6 | Apoptosis induction |

| 2b | C6 | 20.3 | Cell cycle arrest |

Antimicrobial Activity

Compounds with thiazole and thiophen structures have been reported to possess antimicrobial properties. The presence of the methylthio group enhances these effects, potentially through increased membrane permeability or disruption of cellular processes in bacteria and fungi .

Antiviral Activity

Recent studies have also explored the antiviral potential of thiazole derivatives. For instance, certain compounds demonstrated significant antiviral activity against the influenza A virus, suggesting that similar derivatives could be effective against viral infections .

Case Studies

-

Study on Anticancer Activity :

A study synthesized various thiazole derivatives, including those structurally related to our compound, and evaluated their anticancer effects using the MTT assay. Compounds showed varying degrees of cytotoxicity, with some inducing apoptosis via caspase activation . -

Antiviral Screening :

In a screening for antiviral activity against influenza strains, several thiazole derivatives exhibited significant protective effects on MDCK cells compared to untreated controls, indicating their potential as antiviral agents .

Applications De Recherche Scientifique

Research indicates that compounds similar to 2-(4-(methylthio)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide exhibit significant biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, compounds with similar thiazole structures have been evaluated against various cancer cell lines, demonstrating effectiveness in inhibiting tumor growth .

- Antibacterial Activity : The thiazole and thiophen structures are known for their antibacterial properties. Recent investigations into related compounds have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar antimicrobial effects .

Applications in Medicinal Chemistry

The unique combination of functional groups in 2-(4-(methylthio)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide opens avenues for various therapeutic applications:

- Cancer Therapy : The compound's ability to induce apoptosis makes it a candidate for further development as an anticancer agent. Its structural characteristics may enhance its efficacy against specific cancer types.

- Antimicrobial Treatments : Given its potential antibacterial properties, this compound could be explored as a treatment for bacterial infections, particularly those resistant to current antibiotics.

- Drug Development : The reactivity of the thiazole ring could be exploited in drug design, allowing for modifications that enhance biological activity or reduce toxicity.

Analyse Des Réactions Chimiques

Reduction of the Nitrothiophen Group

The nitro group on the thiophen ring undergoes selective reduction to form amine derivatives. This reaction is critical for modifying biological activity and solubility:

Electrochemical reduction studies on similar nitrothiophen derivatives (e.g., Pretomanid analogs) show reduction potentials near −500 mV vs. Ag/AgCl, correlating with enzymatic activation pathways in hypoxic environments .

Thiazole Ring Reactivity

The thiazole core participates in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

The 2-position of the thiazole is susceptible to nucleophilic attack due to electron-withdrawing effects from the acetamide group:

Electrophilic Aromatic Substitution

Limited reactivity is observed due to electron-deficient thiazole and nitrothiophen systems. Halogenation requires harsh conditions (e.g., Br₂/AcOH at 60°C) .

Acetamide Hydrolysis

The acetamide linker hydrolyzes under acidic or basic conditions:

Oxidation of the Methylthio Group

The methylthio (-SMe) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:

Coupling Reactions

The amine generated from nitro reduction participates in cross-coupling:

Biological Activity Correlation

Key structural analogs highlight the impact of specific modifications:

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Key Structural Analogues

N-(4-(4-Nitrothiophen-2-yl)thiazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide (9b)

- Structure : Shares the 4-nitrothiophen-2-yl-thiazol-2-yl backbone but incorporates a sulfamoyl group instead of methylthio.

- Molecular Weight : 497.51 g/mol (C₁₉H₁₅N₅O₅S₃) vs. estimated ~450–470 g/mol for the target compound (inferred from substituent adjustments) .

2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

- Structure : Features a methoxy (OMe) group instead of SMe and a pyridine ring instead of nitrothiophene.

N-(4-(4-Chlorothiophen-2-yl)thiazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide (9a)

- Structure: Replaces NO₂ with Cl on the thiophene ring.

- Impact: Chlorine’s moderate electronegativity may reduce reactivity compared to NO₂, affecting target selectivity .

Physicochemical Properties

- Melting Points : Nitro-containing compounds (e.g., 9b) exhibit higher melting points (~150°C) due to strong intermolecular interactions, whereas methoxy derivatives (e.g., 13) show even higher values (~290°C) due to hydrogen bonding .

- Lipophilicity : The SMe group in the target compound likely increases logP compared to OMe or SO₂NHR substituents, enhancing membrane permeability .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction progress be monitored?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting substituted thiazole amines with activated acetamide derivatives. For example, 2-amino-4-substituted thiazoles (e.g., 4-(4-nitrothiophen-2-yl)thiazol-2-amine) can react with acylating agents like chloroacetamide derivatives in the presence of a base (e.g., triethylamine) under reflux conditions in polar aprotic solvents (e.g., acetone or DMF). Reaction progress should be monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Post-synthesis, recrystallization from ethanol or methanol is recommended to improve purity .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent integration and electronic environments (e.g., methylthio groups at δ 2.5 ppm for H; nitro-thiophene carbons at δ 120–140 ppm for C).

- IR Spectroscopy : Detect functional groups like amide C=O (~1650–1700 cm) and nitro groups (~1520 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Melting Point Analysis : Consistency with literature values (e.g., 250–270°C) indicates purity .

Advanced: How can researchers resolve contradictions in reaction yields across similar derivatives?

Methodological Answer:

Yield discrepancies (e.g., 68% vs. 91% for analogous compounds) often arise from steric hindrance, solvent polarity, or catalyst efficiency. Systematic optimization involves:

- Solvent Screening : Test polar (DMF) vs. non-polar (toluene) solvents to stabilize intermediates.

- Catalyst Variation : Compare AlCl (Lewis acid) with milder bases (e.g., KCO).

- Temperature Gradients : Reflux vs. room-temperature conditions to balance reactivity and side reactions.

- Purification Adjustments : Use column chromatography if recrystallization fails to isolate pure product .

Advanced: What computational and experimental strategies elucidate structure-activity relationships (SAR)?

Methodological Answer:

- Docking Studies : Model interactions between the nitro-thiophene moiety and target proteins (e.g., bacterial enzymes) using software like AutoDock Vina.

- Bioisosteric Replacement : Swap methylthio groups with sulfonyl or halogen substituents to assess potency changes.

- In Vitro Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains, correlating results with electronic effects of substituents .

Analytical: How can researchers validate purity and identity when commercial standards are unavailable?

Methodological Answer:

- HPLC-PDA : Use reverse-phase HPLC with photodiode array detection to compare retention times and UV spectra with synthetic intermediates.

- Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values.

- LogP Determination : Measure hydrophobicity via shake-flask method (octanol/water partitioning) to cross-validate computational predictions (e.g., PubChem data) .

Biological: What in vitro models are suitable for preliminary bioactivity screening?

Methodological Answer:

- Antimicrobial : Broth microdilution assays (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative).

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values.

- Enzyme Inhibition : Fluorescence-based assays targeting bacterial dihydrofolate reductase (DHFR) or fungal CYP51 .

Safety: What methodological precautions are essential for handling reactive intermediates?

Methodological Answer:

- Nitro-Thiophene Handling : Use explosion-proof fume hoods due to nitro group instability.

- Chloroacetamide Derivatives : Employ double gloves (nitrile) and face shields to prevent dermal/ocular exposure.

- Waste Disposal : Quench reactive intermediates (e.g., AlCl complexes) with ice-cold ethanol before neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.